molecular formula C21H28N4O5S B2926438 N-allyl-2-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921525-18-0

N-allyl-2-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2926438
CAS No.: 921525-18-0
M. Wt: 448.54
InChI Key: SUBPKVOWUFAVEC-UHFFFAOYSA-N
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Description

N-allyl-2-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a novel synthetic compound offered for research purposes. Its complex molecular structure, featuring a phenethylamine moiety linked to an imidazole-acetamide core via a thioether chain, suggests potential for diverse biochemical interactions. Researchers may be interested in investigating its possible mechanisms of action, which could include enzyme inhibition or receptor modulation based on its structural features. The presence of allyl and hydroxymethyl groups may offer sites for further chemical derivatization, making it a valuable intermediate for medicinal chemistry and drug discovery programs. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own thorough characterization and biological testing to validate its properties and applicability to specific experimental systems.

Properties

IUPAC Name

2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5S/c1-4-8-22-19(27)12-25-16(13-26)11-24-21(25)31-14-20(28)23-9-7-15-5-6-17(29-2)18(10-15)30-3/h4-6,10-11,26H,1,7-9,12-14H2,2-3H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBPKVOWUFAVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=C(N2CC(=O)NCC=C)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenethyl group suggests potential interactions with neurotransmitter systems, particularly those involving dopamine. The overall structure can be represented as follows:

N allyl 2 2 2 3 4 dimethoxyphenethyl amino 2 oxoethyl thio 5 hydroxymethyl 1H imidazol 1 yl acetamide\text{N allyl 2 2 2 3 4 dimethoxyphenethyl amino 2 oxoethyl thio 5 hydroxymethyl 1H imidazol 1 yl acetamide}

Research indicates that compounds containing imidazole moieties often exhibit a range of biological activities including:

  • Antitumor Activity: Imidazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including topoisomerase inhibition and microtubule destabilization .
  • Neurotransmitter Modulation: The compound's structure suggests potential interactions with the vesicular monoamine transporter 2 (VMAT2), which is crucial for dopamine regulation. Inhibitors of VMAT2 are being explored as treatments for conditions like schizophrenia and mood disorders .

Anticancer Activity

Imidazole derivatives have shown promise in cancer therapy. A study highlighted that compounds with imidazole rings could act as effective anticancer agents by targeting specific pathways involved in tumor growth and metastasis . The compound's structural features may enhance its efficacy against various cancer cell lines.

Neuroprotective Effects

Given the connection to VMAT2, there is potential for neuroprotective effects. VMAT2 inhibitors have been linked to reduced symptoms in neurological disorders by modulating dopaminergic signaling .

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds:

  • In Vitro Studies: Compounds similar in structure to N-allyl-2-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide demonstrated significant cytotoxicity against human cancer cell lines, indicating a potential for further development as anticancer agents .
  • Neuropharmacological Assessments: Research on VMAT2 inhibitors has shown that they can effectively reduce hyperkinetic movement disorders in animal models, suggesting that N-allyl derivatives may also possess similar therapeutic benefits .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeObserved Effects
AntitumorImidazole DerivativesInhibition of cancer cell proliferation
NeuroprotectiveVMAT2 InhibitorsReduction of symptoms in CNS disorders
AntimicrobialHeterocyclic CompoundsBroad-spectrum antimicrobial activity observed

Comparison with Similar Compounds

Pharmacological Implications

  • The allylacetamide chain may reduce hepatic clearance compared to bulkier aryl groups.
  • The chloro-methylphenyl substituent introduces steric hindrance, which could limit blood-brain barrier penetration .
  • Compound 2: The 2-amino-2-oxoethyl side chain enhances hydrogen-bonding capacity, improving solubility but possibly reducing membrane permeability .

Bioactivity and Research Findings

  • Antimicrobial Potential: The thioether and imidazole motifs in the target compound and Compound 2 are common in antifungal agents (e.g., ketoconazole analogues) .
  • Neuroactivity : The 3,4-dimethoxyphenethyl group in the target compound mirrors substructures in serotonin receptor modulators, implying CNS activity .
  • Metabolic Stability : The allyl group in the target compound may confer resistance to oxidative metabolism compared to Compound 1’s chlorophenyl group .

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